molecular formula C19H15NO4S2 B2845805 4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide CAS No. 518052-70-5

4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide

Cat. No.: B2845805
CAS No.: 518052-70-5
M. Wt: 385.45
InChI Key: NSKKCBWTWZNEHB-UHFFFAOYSA-N
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Description

4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphtho[2,1-d][1,3]oxathiol ring system, which is fused with a benzenesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxathiol ring. Subsequent sulfochlorination and treatment with aqueous ammonia yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
  • 2-(1,2,4-oxadiazol-5-yl)anilines

Uniqueness

4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide stands out due to its unique naphtho[2,1-d][1,3]oxathiol ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-2-12-7-9-13(10-8-12)26(22,23)20-16-11-17-18(24-19(21)25-17)15-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKCBWTWZNEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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